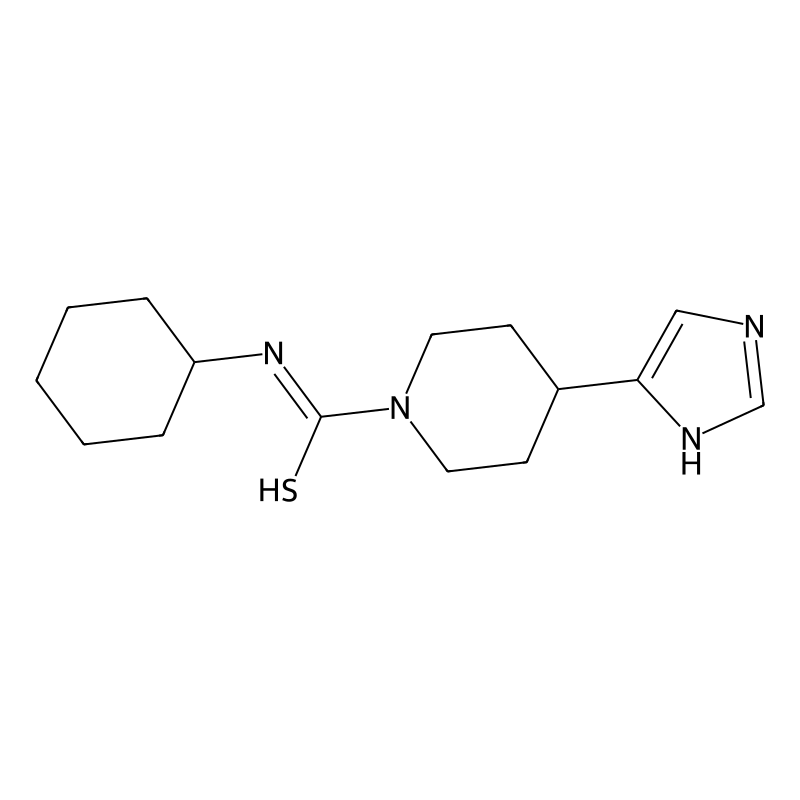

Thioperamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Alzheimer’s Disease Treatment

Specific Scientific Field: Neuropharmacology

Summary of the Application: Thioperamide, an antagonist of the Histamine H3 receptor (H3R), has been found to enhance autophagy and protect against ischemic injury.

Methods of Application or Experimental Procedures: The study was conducted on APP/PS1 transgenic (Tg) mice, a model for Alzheimer’s disease. The study also investigated the effect of thioperamide on autophagic level and lysosomal function in these mice and in primary neurons under Aβ-induced injury.

Results or Outcomes: The study found that thioperamide promoted cognitive function, ameliorated neuronal loss, and Aβ pathology in APP/PS1 Tg mice. The neuroprotection by thioperamide against AD was reversed by 3-MA, an inhibitor of autophagy, and siRNA of Atg7, a key autophagic-related gene.

Modulation of Glutamate and GABA in the Prefrontal Cortex

Specific Scientific Field: Psychopharmacology

Summary of the Application: Thioperamide, an antagonist of the Histamine H3 receptor (H3R), has been studied for its effects on the extracellular levels of glutamate and gamma-aminobutyric acid (GABA) in the rat prefrontal cortex.

Methods of Application or Experimental Procedures: The study was conducted on freely moving Sprague Dawley rats using in vivo microdialysis. The effects of thioperamide on extracellular levels of glutamate and GABA were observed.

Asthma Treatment

Specific Scientific Field: Immunopharmacology

Summary of the Application: Thioperamide, a dual antagonist of Histamine H3 and H4 receptors (H3R and H4R), has been studied for its effects in experimental murine asthma.

Methods of Application or Experimental Procedures: The study was conducted on mice with induced asthma.

Thioperamide is a potent antagonist of the histamine H3 receptor and has selective antagonistic properties towards the histamine H4 receptor. Its chemical formula is , with a molar mass of 292.45 g/mol. Thioperamide is notable for its ability to cross the blood-brain barrier, allowing it to exert effects within the central nervous system. Initially developed by Jean-Charles Schwartz, thioperamide enhances the activity of histaminergic neurons by blocking autoreceptors that negatively regulate histamine release, leading to increased histamine levels and promoting wakefulness and memory consolidation .

Thioperamide acts as an antagonist at histamine H3 and H4 receptors [, ]. Histamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, including sleep-wake regulation, neurotransmission, and immune function []. By blocking these receptors, Thioperamide disrupts the normal signaling pathway mediated by histamine.

For instance, H3 receptors act as autoreceptors, meaning they inhibit the further release of histamine when it reaches a certain level []. Thioperamide blocks this negative feedback mechanism, leading to increased histamine activity in the central nervous system [, ].

As Thioperamide is primarily used for research purposes, detailed safety information is not readily available. However, its imidazole structure suggests caution, as some imidazole-containing compounds can exhibit mutagenic or carcinogenic properties []. Always refer to safety data sheets (SDS) and consult with a qualified professional when handling research chemicals.

Limitations and Future Directions

While Thioperamide has been a valuable tool in histamine research, its limitations include:

- Lack of complete understanding of its metabolism and potential side effects.

- Limited data on its long-term effects.

Future research directions could involve:

- Developing more specific H3 and H4 receptor antagonists with improved safety profiles.

- Investigating the therapeutic potential of Thioperamide or its derivatives for neurological and immunological disorders.

Thioperamide exhibits significant biological activity as a histamine H3 receptor antagonist. It has been shown to influence feeding behavior by inhibiting hyperphagia induced by peptide YY in animal models . Furthermore, thioperamide's antagonistic action on H3 receptors is believed to facilitate dopaminergic transmission, which could counteract cognitive deficits associated with dopaminergic depletion in conditions such as Parkinson's disease . Its potential anxiolytic effects have also been observed in various behavioral tests involving rodents .

The synthesis of thioperamide typically involves multi-step organic reactions starting from simpler precursors. A common method includes the reaction of appropriate amines with thioether derivatives under controlled conditions to yield thioperamide. The specific details regarding the synthesis can vary based on laboratory protocols and desired purity levels.

Thioperamide has several applications in research and potential therapeutic contexts:

- Cognitive Enhancement: Due to its effects on histamine release and dopaminergic activity, thioperamide is investigated for its potential to improve memory and cognitive function.

- Appetite Regulation: It has been studied for its role in modulating appetite through interactions with the central nervous system's histaminergic pathways.

- Circadian Rhythm Disorders: Research indicates that thioperamide may help restore normal circadian rhythms disrupted by various conditions .

- Chronic Cough Treatment: Thioperamide has been noted for its use in treating chronic cough associated with allergic reactions .

Thioperamide's interactions with other compounds and neurotransmitter systems have been extensively studied. For instance, it has been shown to block the negative regulatory effects of histamine on dopamine D1 receptor-mediated responses, thereby enhancing dopaminergic signaling . Additionally, studies indicate that thioperamide can modify behavioral responses in models of anxiety and depression, highlighting its potential as a therapeutic agent in neuropsychiatric disorders .

Several compounds share structural or functional similarities with thioperamide, particularly in their interactions with histamine receptors or their roles in neuropharmacology:

| Compound | Primary Action | Unique Features |

|---|---|---|

| Thioperamide | H3 receptor antagonist | Enhances wakefulness and memory consolidation |

| Pitolisant | Selective H3 receptor antagonist | Used specifically for narcolepsy |

| Bromantane | Actoprotector | Enhances physical performance |

| Azelastine | Antihistamine + H3 antagonist | Primarily used for allergies |

Thioperamide's unique profile as both an H3 and H4 receptor antagonist, coupled with its ability to penetrate the blood-brain barrier, distinguishes it from these similar compounds. Its multifaceted roles in cognitive enhancement and appetite regulation further highlight its potential therapeutic applications across various domains.

Receptor Binding Profile

Histamine H3 Receptor Antagonism

Thioperamide demonstrates potent and selective antagonism of histamine H3 receptors, exhibiting significant species-dependent binding characteristics. The compound displays high affinity for rat H3 receptors with a pKi value of 8.4, corresponding to a Ki value of approximately 0.4 nM [1]. In human H3 receptors, thioperamide shows reduced potency with a pKi of 7.2 (Ki ≈ 63 nM) [1]. Additional studies report Ki values of 4.3 nM for inhibition of tritiated histamine release, confirming its nanomolar potency range [2].

Thioperamide functions as both an antagonist and inverse agonist at H3 receptors, blocking the constitutive activity that normally inhibits the cyclic adenosine monophosphate (cAMP) protein kinase A (PKA) dependent pathway [3]. The compound exhibits low conformational flexibility, which represents a favorable structural feature for designing new H3 receptor antagonists using thioperamide as a template [4]. Binding kinetics studies reveal short residence times of approximately 5 minutes for thioperamide at H3 receptors, with remarkably slower association rate constants compared to other H3 ligands such as pitolisant or clobenpropit [5] [6].

The molecular binding characteristics include specific interactions with key receptor residues. Structural modeling studies indicate that thioperamide creates salt bridge interactions with aspartic acid residues and forms hydrophobic interactions with aromatic amino acids including phenylalanine, tyrosine, and tryptophan residues within the receptor binding pocket [7]. The imidazole ring of thioperamide plays a crucial role in receptor recognition and binding specificity [8] [9].

Histamine H4 Receptor Interactions

Thioperamide demonstrates significant activity at histamine H4 receptors, functioning as an inverse agonist with dual H3/H4 receptor antagonist properties [10] [11]. At human H4 receptors, thioperamide increases cAMP formation with approximately 25% maximal effect, indicating its inverse agonist activity [10]. This dual receptor activity distinguishes thioperamide from more selective H3 antagonists and contributes to its complex pharmacological profile.

The compound effectively blocks mast cell chemotaxis toward histamine, an effect mediated through H4 receptor antagonism [12]. Studies demonstrate that thioperamide, but not H1 or H2 receptor antagonists, can inhibit histamine-induced mast cell migration, confirming its functional activity at H4 receptors [12]. The H4 receptor interactions involve inhibition of calcium mobilization and chemotactic responses in immune cells, particularly mast cells and eosinophils [12] [11].

Comparative pharmacological analysis reveals that while many H3 receptor ligands retain potency at H4 receptors, thioperamide shows relatively preserved affinity across both receptor subtypes [10]. This cross-reactivity contributes to its broader immunomodulatory effects beyond central nervous system histaminergic neurotransmission [13] [11].

Blood-Brain Barrier Permeability

Thioperamide exhibits dose-dependent blood-brain barrier permeability characteristics that significantly influence its central nervous system bioavailability [14] [15]. At low doses (10 mg/kg), thioperamide demonstrates poor brain penetration with a low brain-to-blood ratio and short plasma half-life of 120 minutes [14] [16]. However, increasing the dose to 20, 40, and 60 mg/kg results in progressively enhanced brain penetration and prolonged plasma persistence up to 600 minutes at the highest dose [14] [16].

The dose-dependent pharmacokinetics can be attributed to thioperamide protein binding characteristics and affinity for lipophilic tissues [15]. At lower plasma concentrations (3.5 μg/mL), thioperamide exhibits strong protein binding of approximately 95%, which prevents brain accumulation [15]. However, at higher concentrations (18 μg/mL), the free plasma fraction increases to greater than 10%, allowing passive distribution to lipophilic tissues including brain tissue [15].

Thioperamide possesses high affinity for cerebral phospholipids with a partition coefficient of approximately 100 (log K = 2.06 ± 0.14), which promotes brain penetration and accumulation once the protein binding threshold is exceeded [15]. Ex vivo binding studies demonstrate that thioperamide achieves effective brain penetration with IC30 values of 1.0 mg/kg in rat cortex and 1.5 mg/kg in rat striatum [17] [18]. Comparative studies indicate that thioperamide penetrates the blood-brain barrier more efficiently than other H3 antagonists such as clobenpropit, which requires much higher doses (IC30: 18-19 mg/kg) for similar brain occupancy [18] [19].

The plasma concentration profile varies significantly between doses, transitioning from mono-exponential decrease at 10 mg/kg to a more complex distribution phase at 20 mg/kg and higher [14]. This pharmacokinetic pattern suggests saturable protein binding and redistribution from tissues back to plasma, contributing to the prolonged half-life observed at higher doses [14] [16].

Molecular Mechanisms of Action

Histamine Release Modulation

Thioperamide enhances histamine release through antagonism of presynaptic H3 autoreceptors, which normally provide negative feedback regulation of histamine synthesis and release [20] [21]. The compound significantly increases histidine decarboxylase activity in mouse brain 2-6 hours after intraperitoneal administration, leading to enhanced histamine biosynthesis [20]. This effect occurs across multiple mouse strains including ddY, W/Wv, and ICR mice, demonstrating consistent histaminergic activation [20].

The histamine release modulation involves complex temporal dynamics. Initial administration of thioperamide (25 mg/kg) causes brain histamine content to decrease significantly to 60-70% of control levels within 2-8 hours post-injection, reflecting increased release and utilization [20]. Subsequently, histamine levels recover to 90% of control by 10 hours, indicating compensatory biosynthetic enhancement [20]. This biphasic response demonstrates the compound's ability to both acutely enhance histamine release and chronically upregulate histaminergic neurotransmission [20] [21].

Thioperamide modulates not only histamine but also the release of other neurotransmitters including glutamate, acetylcholine, dopamine, and gamma-aminobutyric acid (GABA) [22]. This broad neurotransmitter modulation occurs through H3 receptor antagonism on various neuronal populations, as H3 receptors function as heteroreceptors regulating multiple neurotransmitter systems [22] [3].

Cyclic AMP Response Element-Binding Protein (CREB) Pathway

Thioperamide activates the cAMP/PKA/CREB signaling cascade through multiple mechanisms involving both direct H3 receptor antagonism and downstream H2 receptor activation [23] [24]. The compound promotes phosphorylation of CREB, thereby upregulating the expression and release of brain-derived neurotrophic factor (BDNF) and other neuroprotective factors [25] [26]. This CREB activation represents a crucial mechanism underlying thioperamide's cognitive enhancing and neuroprotective effects [23] [27].

Studies in Alzheimer's disease models demonstrate that thioperamide significantly increases phosphorylated CREB levels in primary neurons exposed to amyloid-beta oligomers [23]. The CREB activation reverses amyloid-beta-induced impairments in cell viability and promotes autophagy-mediated clearance of pathological protein aggregates [23] [27]. PKA inhibitor H89 completely blocks these protective effects, confirming the critical role of the PKA/CREB pathway [23].

The CREB-mediated effects include upregulation of autophagy-related proteins such as Atg7 and lysosomal proteins including transcription factor EB (TFEB) and lysosome-associated membrane protein 1 (LAMP1) [23] [27]. This coordinated upregulation enhances autophagic flux and lysosomal function, contributing to cellular clearance mechanisms and neuroprotection [23]. Additionally, CREB activation by thioperamide promotes interaction between CREB and CREB-binding protein (CBP), facilitating transcription of anti-inflammatory cytokines including interleukin-4 and interleukin-10 [24].

NF-κB Signaling Interaction

Thioperamide demonstrates significant inhibitory effects on Nuclear Factor kappa B (NF-κB) signaling pathways, contributing to its anti-inflammatory and neuroprotective properties [24] [28]. The compound reduces pro-inflammatory cytokine production including interleukin-1β, interleukin-6, and tumor necrosis factor-α through suppression of NF-κB activation [24]. This anti-inflammatory activity occurs concurrently with CREB activation, suggesting coordinated regulation of pro-survival and anti-inflammatory signaling pathways [24].

The NF-κB inhibition involves reduced interaction between NF-κB and CBP, limiting transcription of pro-inflammatory genes [24]. This mechanism contributes to thioperamide's beneficial effects in neuroinflammatory conditions and neurodegenerative diseases where excessive NF-κB activation promotes pathological inflammation [28]. Studies in neuroinflammation models demonstrate that thioperamide treatment reduces microglial activation and inflammatory responses through this NF-κB inhibitory mechanism [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types